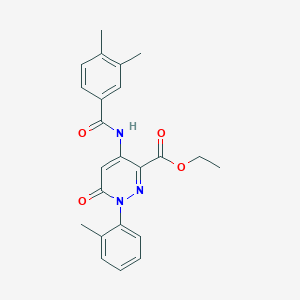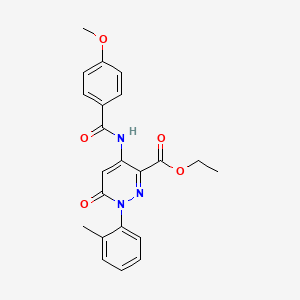![molecular formula C17H16N2O2 B6483161 N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-56-3](/img/structure/B6483161.png)
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also includes a furo[3,2-b]pyridine moiety, which is a fused ring system containing a furan ring (a five-membered ring with oxygen) and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and furan rings, along with the various substituents. The presence of nitrogen in the pyridine ring and oxygen in the furan ring would likely result in these rings having different electronic properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and furan rings could influence its solubility, boiling point, and melting point .
科学的研究の応用
N-DMF-MFP-2-C has been studied for its potential applications in a variety of scientific fields, including synthetic organic chemistry, medicinal chemistry, and materials science. In synthetic organic chemistry, N-DMF-MFP-2-C has been used as a building block for the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. In medicinal chemistry, N-DMF-MFP-2-C has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer. In materials science, N-DMF-MFP-2-C has been studied for its potential use as an electrode material for lithium-ion batteries.
作用機序
The mechanism of action of N-DMF-MFP-2-C is still being studied, but it is believed to involve the interaction between the compound and certain receptors in the body. It is believed that N-DMF-MFP-2-C binds to certain receptors, which in turn triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
N-DMF-MFP-2-C has been studied for its potential effects on the body. It has been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of cancer. It has also been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-DMF-MFP-2-C has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost, which makes it an attractive option for research purposes. It is also relatively easy to synthesize, which makes it a good option for research. However, one of the main limitations is that there is still a lack of understanding of the exact mechanism of action, which makes it difficult to predict how it will interact with other compounds or how it will affect the body.
将来の方向性
There are a variety of potential future directions for N-DMF-MFP-2-C research. One potential direction is to further study the mechanism of action and its effects on the body. This could include further research into its anti-inflammatory and neuroprotective properties, as well as its potential use in the treatment of cancer and other diseases. Another potential direction is to explore the potential use of N-DMF-MFP-2-C as an electrode material for lithium-ion batteries. Additionally, further research could be done to explore its potential use in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals.
合成法
The synthesis of N-DMF-MFP-2-C has been studied extensively and a variety of methods have been developed. The most common method involves the reaction of 3,5-dimethylphenyl isocyanate with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid in the presence of a base such as NaOH or KOH. This reaction results in the formation of N-DMF-MFP-2-C and is known as the Ugi reaction. Other methods have been developed that use different reagents, such as the Biginelli reaction, which uses 3,5-dimethylphenyl isocyanate and 5-methylfuro[3,2-b]pyridine-2-carboxylic acid in the presence of a base and an acid.
Safety and Hazards
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-6-11(2)8-13(7-10)19-17(20)16-9-14-15(21-16)5-4-12(3)18-14/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFKJRFIQGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)

![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)



![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)
![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)
![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)
![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)
![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)